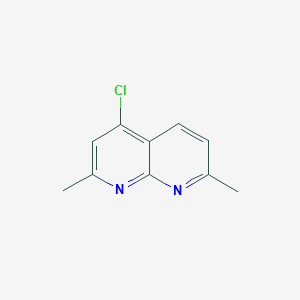
4-chloro-2,7-dimethyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,7-dimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,7-dimethyl-1,8-naphthyridine typically involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by chlorination and methylation steps . The reaction conditions often include the use of solvents like dioxane and reagents such as selenium dioxide for oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,7-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: Using reagents like selenium dioxide in dioxane to form aldehydes.
Reduction: Typically involves hydrogenation reactions.
Substitution: Halogen substitution reactions using nucleophiles like methanolic potassium hydroxide.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanolic potassium hydroxide at room temperature.
Major Products
Oxidation: 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde.
Substitution: 2,7-Dimethyl-4-methoxy-1,8-naphthyridine.
Scientific Research Applications
4-Chloro-2,7-dimethyl-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: Used as a core structure in the synthesis of potential anticancer agents.
Material Science: Employed in the development of light-emitting diodes and dye-sensitized solar cells.
Biological Research: Investigated for its cytotoxic activity against cancer cell lines.
Mechanism of Action
The mechanism of action of 4-chloro-2,7-dimethyl-1,8-naphthyridine involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with DNA, inhibiting the enzyme’s activity and leading to the disruption of DNA replication and cell division . This mechanism is similar to that of other naphthyridine derivatives used in anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-1,8-naphthyridine
- 4-Chloro-2-methyl-1,8-naphthyridine
- 2,7-Diamino-1,8-naphthyridine
Uniqueness
4-Chloro-2,7-dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and methyl groups at positions 4 and 2,7, respectively, make it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
84670-41-7 |
|---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
4-chloro-2,7-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-9(11)5-7(2)13-10(8)12-6/h3-5H,1-2H3 |
InChI Key |
LFUQUCOYQGAFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CC(=C2C=C1)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[(2-nitrophenyl)amino]benzoate](/img/structure/B8752199.png)


![N-[4-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B8752230.png)




![[3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid](/img/structure/B8752275.png)





